molecular formula C22H17Cl2N3O3S B11425239 (2E)-2-(3,4-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-(3,4-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11425239
M. Wt: 474.4 g/mol
InChI Key: AOZMRLWZNFQXRF-XDHOZWIPSA-N
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Description

(2E)-2-[(3,4-Dichlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolo-triazine core, dichlorophenyl, and propoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(3,4-Dichlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo-Triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolo-triazine core.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Addition of the Propoxyphenyl Group: The propoxyphenyl group is added via an alkylation reaction, using a propoxy-substituted aromatic compound and a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

    Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Analytical methods like NMR, IR, and mass spectrometry are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(3,4-Dichlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2E)-2-[(3,4-Dichlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(3,4-Dichlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(3,4-Dichlorophenyl)methylidene]-6-[(4-methoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
  • (2E)-2-[(3,4-Dichlorophenyl)methylidene]-6-[(4-ethoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Uniqueness

The uniqueness of (2E)-2-[(3,4-Dichlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H17Cl2N3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

(2E)-2-[(3,4-dichlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H17Cl2N3O3S/c1-2-9-30-15-6-3-13(4-7-15)11-18-20(28)25-22-27(26-18)21(29)19(31-22)12-14-5-8-16(23)17(24)10-14/h3-8,10,12H,2,9,11H2,1H3/b19-12+

InChI Key

AOZMRLWZNFQXRF-XDHOZWIPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)Cl)Cl)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=NC2=O

Origin of Product

United States

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